4-Phenylhepta-1,6-dien-4-amine
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Overview
Description
4-Phenylhepta-1,6-dien-4-amine is an organic compound characterized by the presence of a phenyl group attached to a hepta-1,6-dien-4-amine backbone. This compound is notable for its unique structure, which combines both aromatic and aliphatic elements, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylhepta-1,6-dien-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetylene and heptadienylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include palladium or nickel complexes.
Procedure: The reaction mixture is heated to a specific temperature, typically around 80-100°C, and maintained for several hours to ensure complete conversion of the starting materials to the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters is common to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Phenylhepta-1,6-dien-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into saturated amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Phenylheptadienone derivatives.
Reduction: Phenylheptane derivatives.
Substitution: Various substituted amines or amides.
Scientific Research Applications
4-Phenylhepta-1,6-dien-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Phenylhepta-1,6-dien-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: Shares a similar phenyl group but differs in the aliphatic chain structure.
Heptadienylamine: Similar aliphatic chain but lacks the phenyl group.
Benzylamine: Contains a phenyl group attached to an amine but with a different carbon chain length.
Uniqueness
4-Phenylhepta-1,6-dien-4-amine is unique due to its combination of a phenyl group with a hepta-1,6-dien-4-amine backbone, which imparts distinct chemical and biological properties not found in its analogs.
Biological Activity
4-Phenylhepta-1,6-dien-4-amine is a compound of significant interest in medicinal chemistry due to its unique structure that combines both aromatic and aliphatic elements. This compound is being studied for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other industries.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a phenyl group attached to a hepta-1,6-dien-4-amine backbone. This structural configuration allows for various interactions with biological targets, making it a candidate for further investigation.
The biological activity of this compound is believed to involve multiple mechanisms:
- Interaction with Molecular Targets : The compound interacts with specific enzymes or receptors, which may lead to various biological effects.
- Radical Migration : Its mode of action includes a radical 1,4- or 1,5-alkenyl migration, which suggests potential influences on biochemical pathways involving unactivated alkenes.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, similar compounds have shown effectiveness against various bacterial strains and fungi. The exact mechanisms through which these compounds exert their antimicrobial effects are still under investigation but may involve disruption of cellular processes or structural integrity.
Anticancer Activity
This compound has been evaluated for its anticancer properties. Notably, studies have demonstrated that certain derivatives possess cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. For instance:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Curcumin Derivative | HeLa | 6.78 |
Curcumin | HeLa | 17.67 |
These findings suggest that modifications to the basic structure can enhance biological activity significantly .
Case Studies
Several studies have focused on the biological evaluation of compounds related to this compound:
- Cytotoxicity in Cancer Research : A study reported that specific derivatives induced apoptosis in HeLa cells in a dose-dependent manner. The morphological changes observed through DAPI staining indicated significant nuclear shrinkage and fragmentation as concentrations increased .
- Mechanistic Insights : Flow cytometry analysis revealed that treatment with these compounds led to an increase in apoptotic cells, highlighting their potential as anticancer agents .
- Broad-Spectrum Antiproliferative Effects : Research on silicon-containing hybrids derived from similar structures has shown broad-spectrum antiproliferative effects against various human breast cancer cell lines, indicating the versatility of the compound's derivatives in cancer therapy.
Future Directions
The ongoing research aims to explore the following aspects:
- Synthesis of Novel Derivatives : Developing new derivatives with enhanced biological activity could lead to more effective therapeutic agents.
- Mechanistic Studies : Further investigations into the specific molecular interactions and pathways influenced by this compound will provide deeper insights into its potential applications.
Properties
IUPAC Name |
4-phenylhepta-1,6-dien-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-3-10-13(14,11-4-2)12-8-6-5-7-9-12/h3-9H,1-2,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAIICBSZOFPLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC=C)(C1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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